molecular formula C7H8N2O3 B1470026 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1518008-59-7

1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470026
CAS No.: 1518008-59-7
M. Wt: 168.15 g/mol
InChI Key: OEQHRGGHHZBYDK-UHFFFAOYSA-N
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Description

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole-3-carboxylic acid with carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce pyrrole derivatives with altered hydrogen content .

Scientific Research Applications

1-(Carbamoylmethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(carbamoylmethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6(10)4-9-2-1-5(3-9)7(11)12/h1-3H,4H2,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQHRGGHHZBYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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